1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride
Description
1-(1,3-Dimethylpyrazol-4-yl)ethanamine dihydrochloride is a pyrazole-based amine salt characterized by a 1,3-dimethyl-substituted pyrazole ring linked to an ethylamine moiety, with two hydrochloric acid molecules forming the dihydrochloride salt. This compound is structurally tailored for enhanced solubility and stability compared to its free base form. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, π-π interactions, and metabolic stability .
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(8)7-4-10(3)9-6(7)2;;/h4-5H,8H2,1-3H3;2*1H |
InChI Key |
WCZFOHKLZBDPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride typically involves the reaction of 1,3-dimethylpyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- 1,3-Dimethyl substitution (target compound) improves steric shielding of the pyrazole nitrogen, reducing metabolic oxidation compared to unsubstituted analogs .
- Propargyl substitution () introduces a reactive handle for bioconjugation but may increase toxicity risks .
Physicochemical Properties
| Property | 1-(1,3-Dimethylpyrazol-4-yl)ethanamine Dihydrochloride | 1-[1-(Propargyl)pyrazol-4-yl]methanamine Dihydrochloride | 2-[3-(4-Cl-Ph)-1-Ph-pyrazol-4-yl]ethanamine HCl |
|---|---|---|---|
| Molecular Formula | C₇H₁₄N₃·2HCl | C₇H₉N₃·2HCl | C₁₇H₁₆ClN₃·HCl |
| Molecular Weight | ~228.1 g/mol | ~207.1 g/mol | ~334.2 g/mol |
| Solubility (H₂O) | High | Moderate | Low |
| LogP (Predicted) | ~1.2 | ~0.8 | ~3.5 |
Notes:
- The dihydrochloride form of the target compound ensures superior aqueous solubility compared to mono-hydrochloride analogs (e.g., ) .
- Bulky aromatic groups () increase LogP, reducing solubility but improving blood-brain barrier penetration .
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